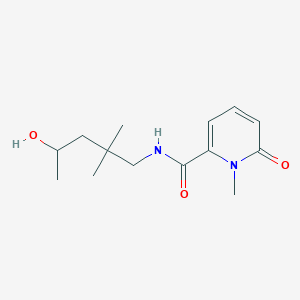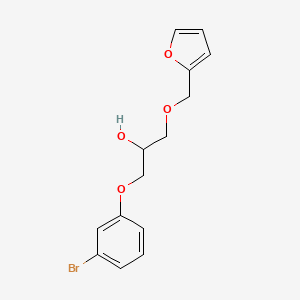
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide, also known as HDMP-28, is a synthetic compound that belongs to the class of stimulants. It is a derivative of pyridine and is structurally similar to other compounds such as MDPV and α-PVP. HDMP-28 has been studied extensively for its potential use in scientific research due to its effects on the central nervous system.
作用機序
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide works by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their availability at the synapse. This leads to increased stimulation of the central nervous system and can result in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It has also been shown to increase the release of certain hormones, such as cortisol and prolactin. In addition, N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system.
実験室実験の利点と制限
One of the main advantages of using N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide in scientific research is its ability to stimulate the central nervous system. This can be useful in studies investigating the effects of stimulants on cognitive function and memory. However, there are also limitations to using N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide in lab experiments. One of the main limitations is the potential for abuse and addiction, which can make it difficult to control for confounding variables.
将来の方向性
There are a number of potential future directions for research on N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with cognitive impairments. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide, as well as its potential for abuse and addiction.
合成法
The synthesis of N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide is a complex process that involves multiple steps. It typically begins with the reaction of 2,2-dimethylpentan-1-ol with pyridine-2,6-dicarbonyl chloride to form 2,2-dimethylpentyl-2,6-pyridinedicarboxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is reduced using sodium borohydride to yield N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide.
科学的研究の応用
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide has been used extensively in scientific research due to its potential as a central nervous system stimulant. It has been studied for its effects on dopamine and norepinephrine transporters, as well as its potential as a treatment for various neurological disorders. N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide has also been used in studies investigating the effects of stimulants on cognitive function and memory.
特性
IUPAC Name |
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(17)8-14(2,3)9-15-13(19)11-6-5-7-12(18)16(11)4/h5-7,10,17H,8-9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLOOBHVULRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CNC(=O)C1=CC=CC(=O)N1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)

![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)


![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)
![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)